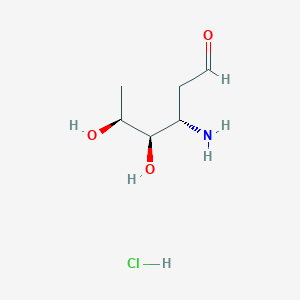

2-O-Methyl-b-D-N-acetylneuraminic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

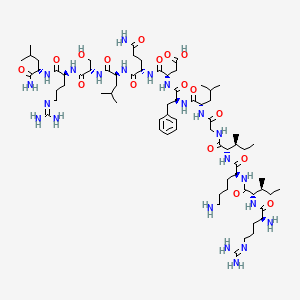

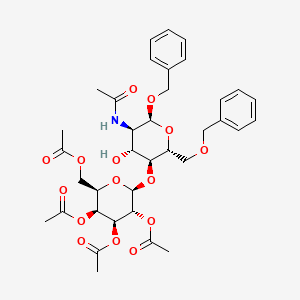

2-O-Methyl-b-D-N-acetylneuraminic acid (2OMe-Neu5Ac) is a sialic acid, which is a type of carbohydrate that is commonly found on the surface of mammalian cells. It plays an important role in various biological processes such as cell adhesion, signal transduction, and immune response. In recent years, 2OMe-Neu5Ac has gained attention in the scientific community due to its potential applications in various fields such as drug development, diagnostics, and biotechnology.

Wissenschaftliche Forschungsanwendungen

Enzymatic Activity and Interaction

- Studies have shown that various derivatives of N-acetylneuraminic acid, including 2-O-Methyl-b-D-N-acetylneuraminic acid, interact differently with enzymes. For instance, 4-O-methyl-N-acetylneuraminic acid exhibits distinct enzyme activity levels and interactions with sialytransferase in microsomal fractions of equine liver, compared to CMP-N-acetylneuraminic acid, suggesting variations in enzyme-substrate affinities and reaction velocities based on structural differences (Beau & Schauer, 1980).

Chemical Properties and Binding Mechanisms

- Research involving the complexation of Ca+2 with various derivatives of N-acetylneuraminic acid, including its methyl ester and α and β methyl glycosides, reveals significant insights into the chemical shift changes upon binding, indicating differential binding strengths and mechanisms between various anomeric forms (Czarniecki & Thornton, 1977).

Inhibitor Synthesis and Pharmacological Potential

- Synthesis studies of 2,3-Dehydro-4-epi-N-acetylneuraminic acid, a derivative of N-acetylneuraminic acid, have demonstrated its potential as a neuraminidase inhibitor, a finding that suggests applications in the development of antiviral agents (Kumar et al., 1981).

Synthetic Studies for Drug Development

- Synthetic studies on derivatives of N-acetylneuraminic acid, such as 4-O-, 9-O-, and 4,9-Di-O-Acetyl-N-Acetylneuraminic Acids, have been conducted to understand their structural variations and potential applications in developing new drugs or diagnostic tools (Hasegawa et al., 1990).

Wirkmechanismus

Target of Action

The primary target of 2-O-Methyl-b-D-N-acetylneuraminic acid is viral glycoproteins responsible for cellular recognition and entry . These glycoproteins are crucial for the virus’s ability to infect host cells. By interacting with these targets, this compound can specifically target viral infections .

Mode of Action

This compound interacts with its targets by mimicking the naturally occurring neuraminidase enzyme substrate . This interaction results in the hydrolysis of the enzyme-substrate, producing the product 4-methylumbelliferone . This product can be measured fluorometrically, providing a means of tracking the compound’s activity .

Biochemical Pathways

This compound affects the biochemical pathways involving sialic acids. Sialic acids are a family of nine-carbon acidic sugars found at the terminal position of the glycans of glycoproteins, glycolipids, and polysaccharides in cells . By interacting with these sialic acids, this compound can influence various biochemical pathways and their downstream effects .

Pharmacokinetics

Its interaction with viral glycoproteins suggests that it may have good bioavailability, as it can effectively reach its target sites within the body .

Result of Action

The result of this compound’s action is the inhibition of viral infections. By interacting with viral glycoproteins, it can prevent the virus from recognizing and entering host cells, thereby inhibiting the virus’s ability to infect the host .

Biochemische Analyse

Cellular Effects

2-O-Methyl-b-D-N-acetylneuraminic acid has the ability to specifically target viral infections by interacting with viral glycoproteins responsible for cellular recognition and entry. It is also used to study the binding of the influenza virus, hemagglutinin, and metal ions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it is used as a model compound to study the binding of the influenza virus, hemagglutinin, and metal ions .

Metabolic Pathways

This compound is involved in the sialic acid biosynthesis pathway . This pathway involves several enzymes and cofactors, and the compound can interact with them in various ways.

Eigenschaften

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRVVFURCKKXOD-AGNBLMTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

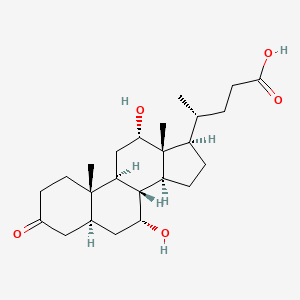

![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)

![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)